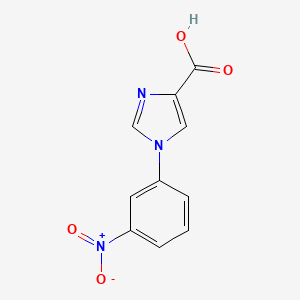
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-nitrobenzaldehyde with glyoxal in the presence of ammonium acetate to form 1-(3-nitrophenyl)-1H-imidazole. This intermediate is then oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the nitro group at the para position, which can lead to different reactivity and biological activity.
1-(3-Aminophenyl)-1H-imidazole-4-carboxylic acid: The amino group instead of the nitro group can result in different chemical properties and applications.
1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid: The presence of a methyl group can affect the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7N3O4 |
|---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-12(6-11-9)7-2-1-3-8(4-7)13(16)17/h1-6H,(H,14,15) |
InChI-Schlüssel |
PHERIMRWNZMOEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














